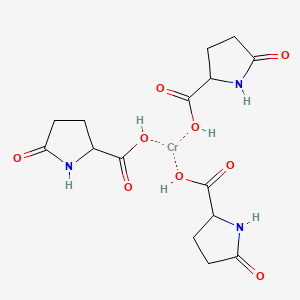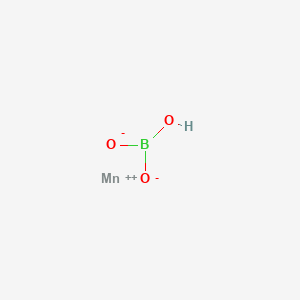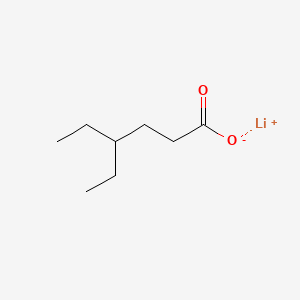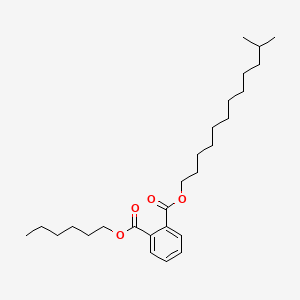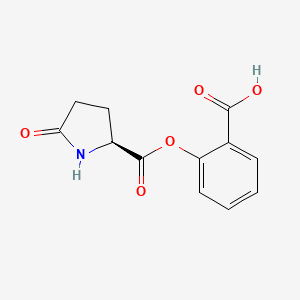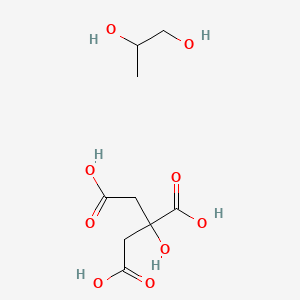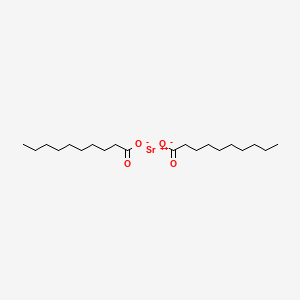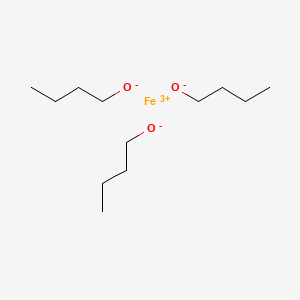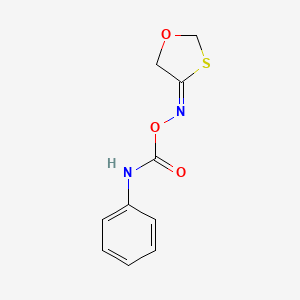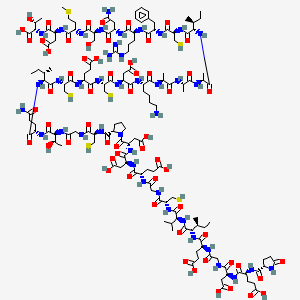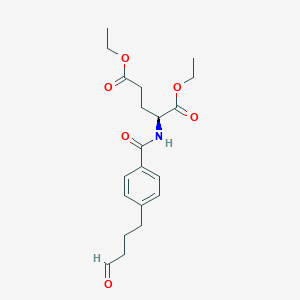
Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate is a synthetic organic compound that belongs to the class of glutamate derivatives This compound is characterized by its unique structure, which includes a benzoyl group attached to the L-glutamate backbone, with a diethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate by reacting 4-(4-oxobutyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling with L-Glutamate: The acid chloride is then reacted with L-glutamate in the presence of a base such as triethylamine to form the benzoyl-L-glutamate intermediate.
Esterification: The final step involves the esterification of the benzoyl-L-glutamate intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. The use of microwave irradiation and catalytic cyclization can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating glutamate receptors and neurotransmission.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders.
Mechanism of Action
The mechanism of action of Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate involves its interaction with glutamate receptors in the nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect synaptic plasticity and neuronal communication .
Comparison with Similar Compounds
- Diethyl N-(4-benzoyl)-L-glutamate
- Diethyl N-(4-(4-hydroxybutyl)benzoyl)-L-glutamate
- Diethyl N-(4-(4-methylbutyl)benzoyl)-L-glutamate
Comparison: Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate is unique due to the presence of the oxobutyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits different oxidation and reduction behaviors, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
908145-87-9 |
|---|---|
Molecular Formula |
C20H27NO6 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
diethyl (2S)-2-[[4-(4-oxobutyl)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H27NO6/c1-3-26-18(23)13-12-17(20(25)27-4-2)21-19(24)16-10-8-15(9-11-16)7-5-6-14-22/h8-11,14,17H,3-7,12-13H2,1-2H3,(H,21,24)/t17-/m0/s1 |
InChI Key |
ZQIWUAMQMRFJEB-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCCC=O |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



